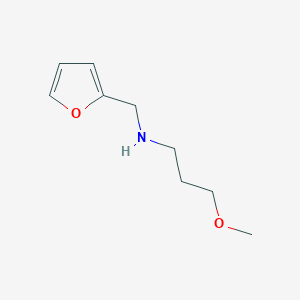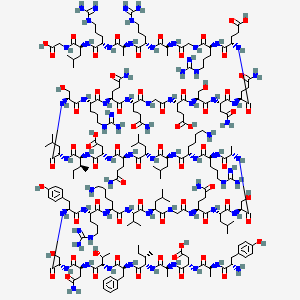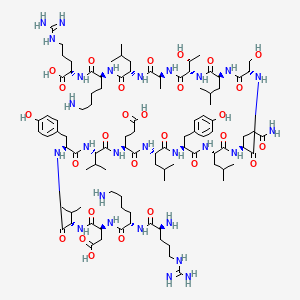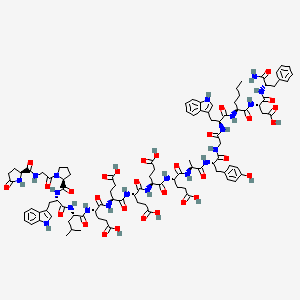
N-(2-Furylmethyl)-3-methoxypropan-1-amine
Overview
Description
N-(2-Furylmethyl)-3-methoxypropan-1-amine is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Amination of 1-Methoxy-2-Propanol
A study by Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel. The process yielded 2-amino-1-methoxypropane with a high selectivity of over 90%. This study provides insights into the use of N-(2-Furylmethyl)-3-methoxypropan-1-amine in catalytic amination reactions (Bassili & Baiker, 1990).
In Vitro O-Demethylation
Zweig and Castagnoli (1977) conducted an in vitro study on the O-demethylation of this compound, exploring its metabolic transformations. This research is crucial for understanding the metabolic pathways and potential applications in biochemistry (Zweig & Castagnoli, 1977).
Asymmetric Deprotonation
Wu, Lee, and Beak (1996) investigated the asymmetric deprotonation of related compounds, which is significant for the synthesis of enantioselective substances and has implications in pharmaceutical chemistry (Wu, Lee, & Beak, 1996).
Metabolic N-Hydroxylation
Gal, Gruenke, and Castagnoli (1975) studied the metabolic N-hydroxylation of this compound, providing valuable information on its biotransformation and potential applications in medicinal chemistry (Gal, Gruenke, & Castagnoli, 1975).
Non-Kolbe Electrolysis
Walęcka-Kurczyk et al. (2022) developed a method for synthesizing N-protected (1-methoxyalkyl)amines, which is relevant for the production of compounds like this compound. This research offers new synthetic routes and applications in organic chemistry (Walęcka-Kurczyk et al., 2022).
Palladium(II) and Platinum(II) Complexes
Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, which include derivatives of this compound. This study has implications for the development of potential anticancer compounds (Ghani & Mansour, 2011).
Amine Degradation in CO2 Capture
Gouedard et al. (2012) reviewed amine degradation in CO2 capture, where compounds like this compound could be relevant. This research is crucial for environmental applications, particularly in greenhouse gas control (Gouedard et al., 2012).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEHMJMQTGYMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586192 | |
| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932267-74-8 | |
| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-nitrophenyl)phenyl]aniline](/img/structure/B1628468.png)












